molecular formula C10H8N2O B13671971 1-(Cinnolin-8-yl)ethanone

1-(Cinnolin-8-yl)ethanone

Cat. No.: B13671971
M. Wt: 172.18 g/mol
InChI Key: BLMIRQSAPIQWGQ-UHFFFAOYSA-N
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Description

1-(Cinnolin-8-yl)ethanone is an organic compound with the molecular formula C10H8N2O It belongs to the class of cinnoline derivatives, which are heterocyclic aromatic compounds containing a fused benzene and pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cinnolin-8-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of cinnoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles to laboratory-scale methods, with optimizations for yield and purity. Large-scale production would involve careful control of reaction conditions and purification processes to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Cinnolin-8-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(Cinnolin-8-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(Cinnolin-8-yl)ethanone and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application.

Comparison with Similar Compounds

    1-(Quinolin-8-yl)ethanone: Similar in structure but with a quinoline ring instead of a cinnoline ring.

    1-(Isoquinolin-8-yl)ethanone: Contains an isoquinoline ring, differing in the position of the nitrogen atom.

Uniqueness: 1-(Cinnolin-8-yl)ethanone is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its derivatives may exhibit different reactivity and biological activity compared to similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

1-cinnolin-8-ylethanone

InChI

InChI=1S/C10H8N2O/c1-7(13)9-4-2-3-8-5-6-11-12-10(8)9/h2-6H,1H3

InChI Key

BLMIRQSAPIQWGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1N=NC=C2

Origin of Product

United States

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